

Application Notes and Protocols for In Vivo Administration of SSR504734 in Rats

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SSR504734

Cat. No.: B1681116

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **SSR504734** is a selective and reversible inhibitor of the glycine transporter-1 (GlyT1).[1] By blocking GlyT1, **SSR504734** increases the extracellular concentration of glycine, which acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] This potentiation of glutamatergic neurotransmission is thought to be the mechanism underlying its potential therapeutic effects.[1] **SSR504734** has been investigated for its potential as an antipsychotic, with efficacy in models of schizophrenia, anxiety, and depression.[1] These application notes provide a summary of the quantitative data from in vivo studies in rats and detailed protocols for key experiments.

Quantitative Data Summary

The following tables summarize the doses, administration routes, and observed effects of **SSR504734** in various rat models.

Table 1: In Vivo Efficacy of **SSR504734** in Rat Models

Model/Assay	Species	Dose Range (mg/kg)	Route	Key Findings	Reference
Contextual Fear Conditioning (Acquisition)	Sprague-Dawley Rat	3-30	i.p.	30 mg/kg significantly inhibited contextual conditioned freezing.[3]	[3]
Contextual Fear Conditioning (Expression)	Sprague-Dawley Rat	3-30	i.p.	30 mg/kg significantly inhibited contextual conditioned freezing.[3]	[3]
Attentional Set-Shifting Task (ASST)	Sprague-Dawley Rat	1, 3, 10	i.p.	3 and 10 mg/kg significantly improved cognitive flexibility.[2][4]	[2][4]
Nicotine-Seeking Behavior	Rat	10	i.p.	Acute pre-treatment reduced nicotine-seeking behavior.[4]	[4]
MK-801-Induced Hyperactivity	Rat	10-30	i.p.	Reversed MK-801-induced hyperactivity.[1]	[1]
d-amphetamine	Rat	1-3	i.p.	Reversed hypersensitization	[1]

-induced hyperlocomotion (in PCP-treated rats)					ty to locomotor effects of d-amphetamine. [1]
Selective Attention Deficits (in PCP-treated rats)	Rat	1-3	i.p.		Reversed selective attention deficits. [1]
Ultrasonic Distress Calls	Rat Pups	1	s.c.		Reduced ultrasonic distress calls in maternally separated pups. [1] [5]
Paradoxical Sleep Latency	Rat	30	i.p.		Increased the latency of paradoxical sleep. [1]
Prefrontal Cortex (PFC) Neuron Firing	Rat	0.3	i.v.		Reversed the reduction of PFC neuron firing. [1]

Table 2: Neurochemical Effects of **SSR504734** in Rats

Effect	Species	Dose (mg/kg)	Route	Measurement Method	Key Findings	Reference
Extracellular Glycine Levels	Rat	3	i.p.	In vivo microdialysis	Increased extracellular glycine in the prefrontal cortex (PFC).[1]	[1]
Extracellular Dopamine Levels	Rat	10	i.p.	In vivo microdialysis	Increased extracellular dopamine in the PFC.[1]	[1]
NMDA-mediated EPSCs	Rat	0.5 μ M (in vitro)	N/A	Hippocampal slices	Potentiated NMDA-mediated excitatory postsynaptic currents.[1]	[1]

Experimental Protocols

Contextual Fear Conditioning

This protocol is used to assess the anxiolytic effects of **SSR504734** by measuring its impact on conditioned fear.[3]

Materials:

- Male Sprague-Dawley rats
- **SSR504734** solution (dissolved in appropriate vehicle)

- Fear conditioning chamber with a grid floor connected to a shock generator
- Video recording and analysis software

Procedure:

Fear Acquisition Experiment:

- Administer **SSR504734** (3-30 mg/kg, i.p.) or vehicle to the rats.[3]
- One hour after administration, place each rat in the fear conditioning chamber.[3]
- Allow a 2-minute habituation period.
- Deliver an inescapable footshock (e.g., 0.5 mA for 2 seconds).
- Return the rat to its home cage.
- Twenty-four hours later, place the rat back into the same chamber without delivering a footshock.
- Record the rat's behavior for a set period (e.g., 5 minutes).
- Analyze the duration of freezing behavior as a measure of conditioned fear.[3] A significant reduction in freezing in the **SSR504734**-treated group indicates attenuation of fear acquisition.[3]

Fear Expression Experiment:

- Condition the rats as described above (steps 2-4) without any drug administration.
- Twenty-three hours after the conditioning session, administer **SSR504734** (3-30 mg/kg, i.p.) or vehicle.[3]
- One hour after the injection (24 hours post-conditioning), place the rat back into the conditioning chamber.[3]

- Record and analyze the duration of freezing behavior as described above. A reduction in freezing indicates attenuation of fear expression.[3]

Attentional Set-Shifting Task (ASST)

This protocol assesses cognitive flexibility, a prefrontal cortex-dependent function, and is used to evaluate the pro-cognitive effects of **SSR504734**. [2]

Materials:

- Male Sprague-Dawley rats[2]
- **SSR504734** solution
- Testing apparatus with two digging pots
- Different digging media (e.g., sand, shredded paper) and distinct odors for cues

Procedure:

- Habituate the rats to the testing apparatus and teach them to dig in the pots for a food reward.
- Administer **SSR504734** (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.[4]
- The task consists of a series of discriminations where the rat must learn a rule to find the reward. The key phases are:
 - Intra-dimensional Shift (IDs): The relevant dimension (e.g., odor) remains the same, but the specific cues are new.
 - Extra-dimensional Shift (EDs): The previously relevant dimension becomes irrelevant, and the rat must shift its attention to a new dimension (e.g., digging medium).[2]
- Record the number of trials required to reach a criterion of 6 consecutive correct trials for each phase.[4]

- A significant reduction in the number of trials to criterion in the EDs phase for the **SSR504734**-treated group indicates enhanced cognitive flexibility.[\[2\]](#)

In Vivo Microdialysis for Neurotransmitter Levels

This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats.

Materials:

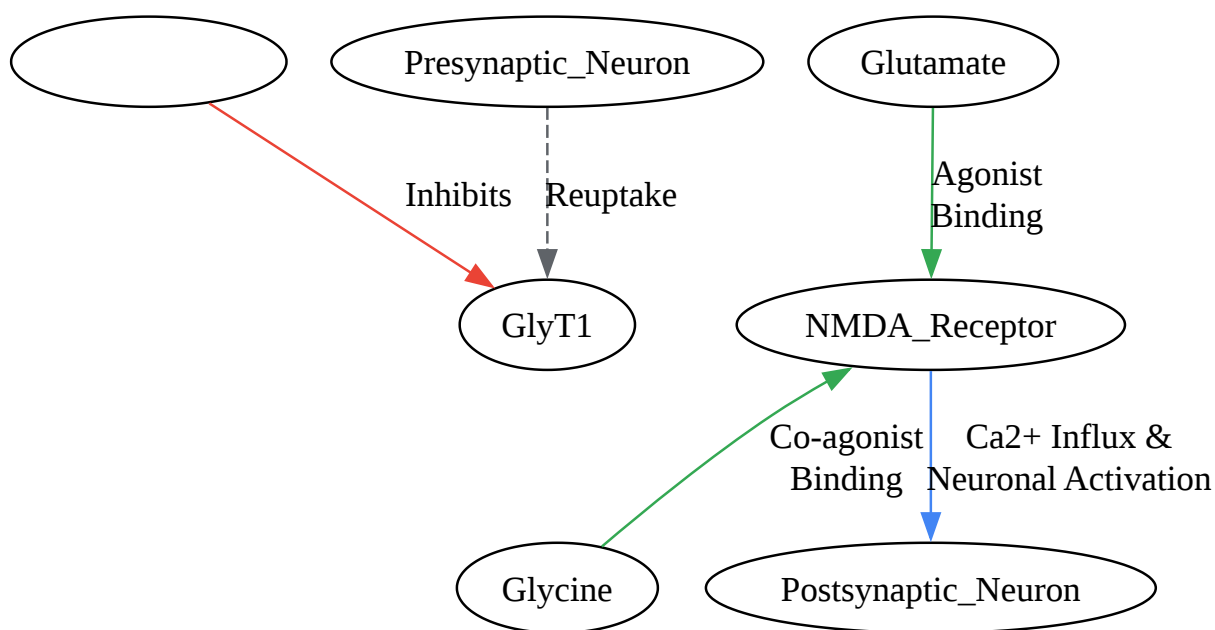
- Male rats
- Stereotaxic apparatus
- Microdialysis probes
- Syringe pump
- Fraction collector
- HPLC system for analysis of glycine and dopamine
- **SSR504734** solution

Procedure:

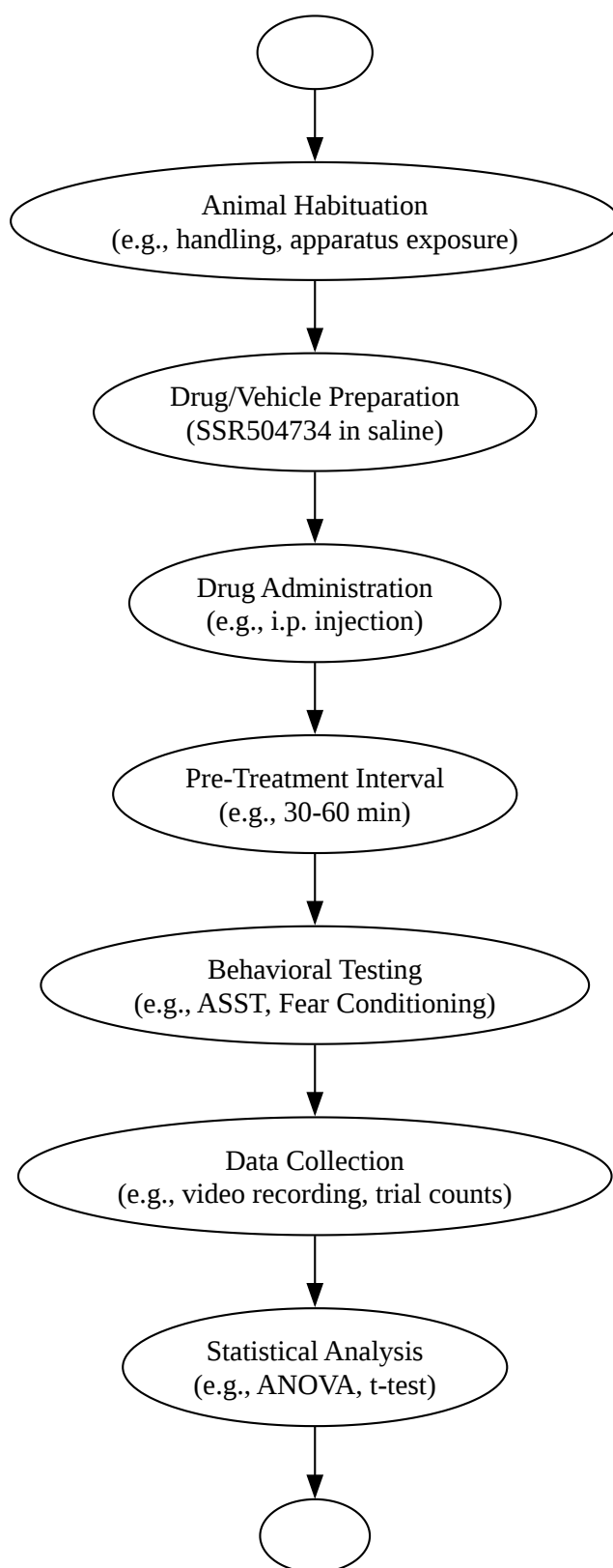
- Anesthetize the rat and place it in the stereotaxic apparatus.
- Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
- Allow the rat to recover from surgery for several days.
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

- Administer **SSR504734** (e.g., 3 or 10 mg/kg, i.p.).^[1]
- Continue collecting dialysate samples for several hours post-administration.
- Analyze the concentration of glycine and/or dopamine in the dialysate samples using HPLC.
- Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

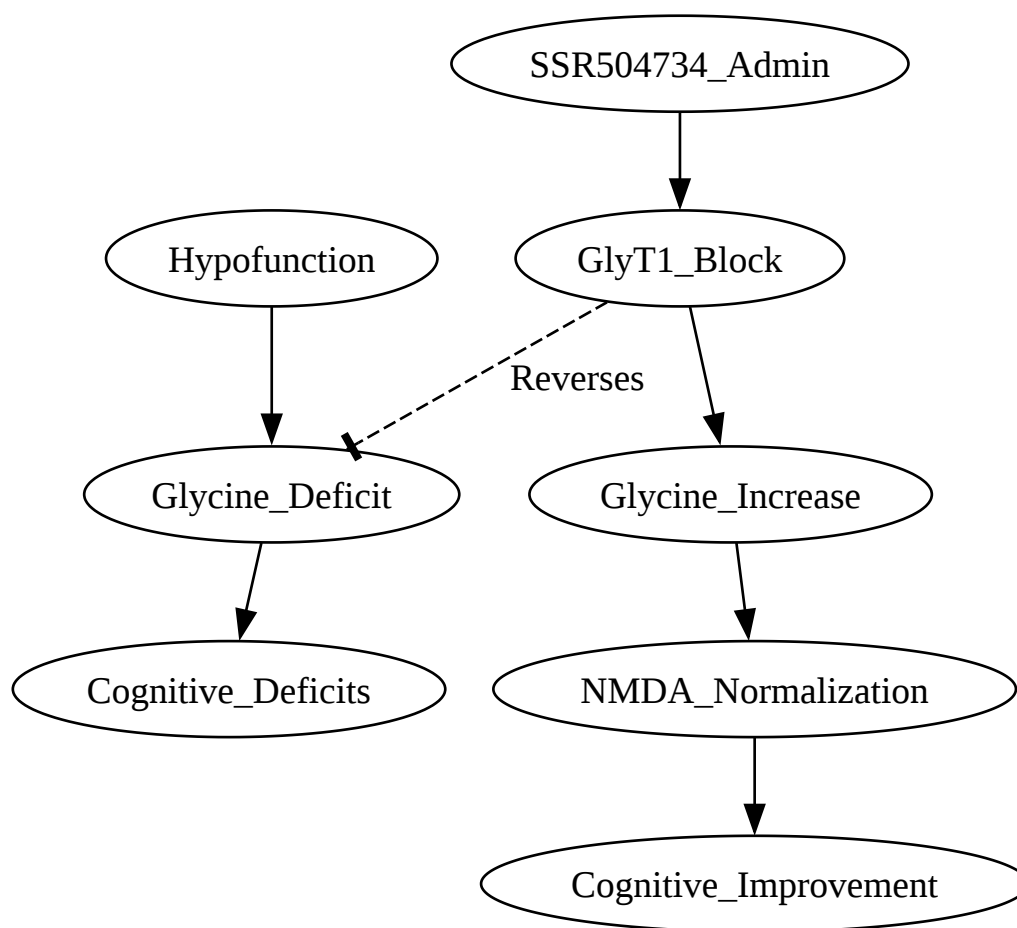
Visualizations



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SSR504734, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of SSR504734 in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681116#in-vivo-administration-of-ssr504734-in-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com